1,2-Pyrrolidinedicarboxylic acid, 4-cyano-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
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Overview
Description
(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group, a cyano group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through hydrolysis of an ester precursor or through a carboxylation reaction.
Industrial Production Methods
Industrial production of (2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the tert-butoxycarbonyl group.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include sodium cyanide and potassium cyanide.
Hydrolysis: Acidic conditions using trifluoroacetic acid or hydrochloric acid are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amino derivatives of the pyrrolidine ring.
Substitution: Substituted pyrrolidine derivatives.
Hydrolysis: Deprotected pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other functional groups .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: This compound is similar in structure but contains a methoxymethyl group instead of a cyano group.
(2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonyl)aminomethyl-2-pyrrolidinecarboxylic acid: This compound contains an additional tert-butoxycarbonyl group on the aminomethyl substituent.
Uniqueness
(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The presence of the cyano group allows for unique substitution reactions, while the tert-butoxycarbonyl group provides protection during synthetic transformations.
Properties
Molecular Formula |
C11H15N2O4- |
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Molecular Weight |
239.25 g/mol |
IUPAC Name |
(2S,4S)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/p-1/t7-,8+/m1/s1 |
InChI Key |
MIVXQYMYEMUMKK-SFYZADRCSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)[O-])C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])C#N |
Origin of Product |
United States |
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